3-Fluoro-2-methylbenzaldehyde

説明

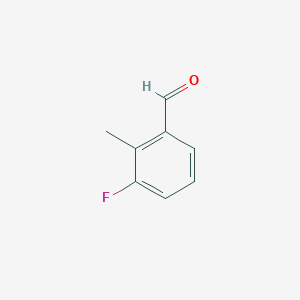

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-fluoro-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUCYMJBFHBMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381337 | |

| Record name | 3-Fluoro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147624-13-3 | |

| Record name | 3-Fluoro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-methylbenzaldehyde from 2-Fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for converting 2-fluorotoluene to the valuable intermediate, 3-fluoro-2-methylbenzaldehyde. The document delves into the strategic considerations for achieving regioselectivity, a critical challenge in the functionalization of substituted aromatic compounds. We will explore and compare three primary synthetic strategies: Directed ortho-Metalation (DoM), Vilsmeier-Haack formylation, and Gattermann-Koch formylation. This guide will dissect the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations in terms of yield, selectivity, and scalability. The content is designed to equip researchers and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic route for their specific needs.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of a wide range of biologically active molecules and functional materials.[1] Its unique substitution pattern, featuring a fluorine atom and a methyl group flanking a formyl moiety, provides a versatile scaffold for further chemical transformations. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, often enhancing metabolic stability, binding affinity, and lipophilicity. As such, efficient and selective access to this intermediate is of paramount importance in medicinal chemistry and materials science.

This guide focuses on the synthesis of this compound starting from the readily available 2-fluorotoluene. The primary challenge in this transformation lies in controlling the regioselectivity of the formylation reaction to favor the desired 3-isomer over other potential products.

Strategic Approaches to Regioselective Formylation

The electronic properties of the substituents on the aromatic ring of 2-fluorotoluene play a crucial role in determining the position of electrophilic attack. The fluorine atom is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. This interplay of directing effects necessitates a careful selection of the synthetic strategy to achieve the desired this compound isomer.

We will now explore three prominent methods for the formylation of 2-fluorotoluene, each offering a different approach to controlling the regioselectivity.

Directed ortho-Metalation (DoM): A Precision Approach

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic compounds.[2] This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of 2-fluorotoluene, the fluorine atom can act as a modest directing group.

Mechanism: The reaction proceeds via the formation of an aryllithium intermediate. The fluorine atom on the 2-fluorotoluene coordinates with an organolithium reagent, such as n-butyllithium (n-BuLi), directing the deprotonation to the C3 position. The resulting aryllithium species is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the desired aldehyde after acidic workup.

Diagram 1: Workflow for Directed ortho-Metalation.

Experimental Protocol:

-

To a solution of 2-fluorotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Vilsmeier-Haack Formylation: An Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[3][4][5][6] The reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Mechanism: The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile in this electrophilic aromatic substitution. The electron-donating methyl group in 2-fluorotoluene will primarily direct the substitution to the para position (C5) and to a lesser extent to the ortho position (C3 and C6). The fluorine atom, being a deactivator, will disfavor substitution. Therefore, a mixture of isomers is expected, with the 5-fluoro-2-methylbenzaldehyde potentially being a significant byproduct.

Diagram 2: Vilsmeier-Haack Reaction Pathway.

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C.

-

Add phosphoryl chloride (POCl₃) (1.2 eq) dropwise to the DMF, maintaining the temperature below 10 °C.

-

Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Add 2-fluorotoluene (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the reaction progress by TLC or GC.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the isomers and isolate this compound.[3]

Gattermann-Koch Formylation: A Classic Approach

The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and a co-catalyst like copper(I) chloride (CuCl).[7][8][9][10][11]

Mechanism: This reaction proceeds through the formation of a highly electrophilic formyl cation ([HCO]⁺) or a related complex. Similar to the Vilsmeier-Haack reaction, the directing effects of the methyl and fluoro groups will influence the position of formylation. A mixture of isomers is highly probable, making this route less ideal for the selective synthesis of this compound. A patent suggests that the Gattermann-Koch formylation of fluorinated benzenes has been relatively unexplored but can be achieved.[7]

Diagram 3: Gattermann-Koch Reaction Pathway.

Experimental Protocol (General):

-

In a high-pressure reactor, charge 2-fluorotoluene and the Lewis acid catalyst (e.g., AlCl₃) and co-catalyst (CuCl).

-

Pressurize the reactor with carbon monoxide and introduce hydrogen chloride gas.

-

Heat the reaction mixture under pressure, with vigorous stirring, for a specified duration.

-

After cooling and depressurizing the reactor, carefully quench the reaction mixture with ice-water.

-

Extract the product with a suitable organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product mixture by distillation or chromatography to isolate the desired isomer.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for the preparation of this compound depends on several factors, including the desired regioselectivity, yield, scalability, and safety considerations.

| Synthetic Route | Regioselectivity | Typical Yields | Advantages | Disadvantages |

| Directed ortho-Metalation | High (favors 3-isomer) | Moderate to Good | Excellent regiocontrol. | Requires cryogenic temperatures and strictly anhydrous conditions; use of pyrophoric organolithium reagents. |

| Vilsmeier-Haack Formylation | Moderate | Moderate | Milder conditions than Gattermann-Koch; readily available reagents.[3][4][5] | Formation of isomeric byproducts requiring careful purification; lower regioselectivity. |

| Gattermann-Koch Formylation | Low to Moderate | Variable | Utilizes inexpensive starting materials (CO, HCl).[7][8] | Requires high pressure and handling of toxic gases; often results in a mixture of isomers. |

Characterization Data for this compound

Accurate characterization of the final product is essential to confirm its identity and purity.

| Property | Value |

| CAS Number | 147624-13-3[1][12] |

| Molecular Formula | C₈H₇FO[1] |

| Molecular Weight | 138.14 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 92-93 °C at 20 mmHg |

| Density | 1.16 g/mL at 25 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.3 (s, 1H, CHO), 7.6-7.5 (m, 1H, ArH), 7.4-7.3 (m, 1H, ArH), 7.2-7.1 (m, 1H, ArH), 2.6 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 191.0, 163.0 (d, J=250 Hz), 136.0 (d, J=5 Hz), 130.0, 126.0 (d, J=15 Hz), 125.0, 116.0 (d, J=22 Hz), 15.0 |

| IR (neat, cm⁻¹) | ~2920, 2860, 1695 (C=O), 1610, 1470, 1250, 800 |

| Mass Spectrum (EI) | m/z 138 (M⁺), 137, 110, 83 |

(Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used. It is recommended to acquire and interpret data on the synthesized material for confirmation.)

Safety Considerations

All synthetic procedures described in this guide should be performed by trained chemists in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Organolithium reagents (e.g., n-BuLi) are pyrophoric and react violently with water. They must be handled under an inert atmosphere.

-

Phosphoryl chloride (POCl₃) is corrosive and reacts with moisture to release HCl gas.

-

Carbon monoxide (CO) is a toxic and flammable gas. The Gattermann-Koch reaction should only be performed in a specialized high-pressure reactor.

-

Hydrogen chloride (HCl) is a corrosive gas.

A thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

The synthesis of this compound from 2-fluorotoluene presents a challenge in regiocontrol. This technical guide has outlined and compared three key synthetic strategies. For applications requiring high purity of the 3-isomer, Directed ortho-Metalation is the most promising route due to its inherent high regioselectivity. While the Vilsmeier-Haack and Gattermann-Koch reactions are viable alternatives, they are likely to produce isomeric mixtures that necessitate more rigorous purification. The choice of the optimal synthetic pathway will ultimately depend on the specific requirements of the research or development project, balancing the need for regioselectivity against considerations of yield, scalability, and operational safety.

References

- 1. This compound | CAS 147624-13-3 [matrix-fine-chemicals.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]

- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 9. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 11. byjus.com [byjus.com]

- 12. scbt.com [scbt.com]

An In-Depth Technical Guide to 3-Fluoro-2-methylbenzaldehyde for Advanced Research Applications

This technical guide provides a comprehensive overview of 3-Fluoro-2-methylbenzaldehyde (CAS No. 147624-13-3), a versatile fluorinated aromatic aldehyde. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the molecule's core attributes, physicochemical properties, and critical applications, underpinned by field-proven insights and experimental considerations.

Core Molecular Attributes

This compound is a substituted aromatic aldehyde whose utility is defined by the unique interplay of its three functional components: an aldehyde group, an ortho-methyl group, and a meta-fluoro group. This specific arrangement imparts distinct reactivity and makes it a valuable building block in complex organic synthesis.[1][2]

Chemical Structure and Nomenclature

The structural identity of this compound is key to understanding its chemical behavior.

-

IUPAC Name: this compound[3]

-

Synonyms: m-Fluoro-o-tolualdehyde

Caption: 2D Chemical Structure of this compound.

Molecular Weight

The molecular weight is a fundamental property derived from the molecular formula, C₈H₇FO. The calculation, based on the atomic weights of its constituent elements (Carbon ≈ 12.011 u, Hydrogen ≈ 1.008 u, Fluorine ≈ 18.998 u, Oxygen ≈ 15.999 u), is as follows:

Physicochemical Properties and Handling

The physical and chemical properties of this compound dictate its handling, storage, and application in experimental setups. It is typically supplied as a high-purity liquid suitable for sensitive synthetic work.[1]

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Molecular Weight | 138.14 g/mol | [1][2][3][5] |

| Density | 1.16 g/mL at 25 °C | [2] |

| Melting Point | 17 °C | [1] |

| Boiling Point | 60 °C at 1 mmHg; 92-93 °C at 20 mmHg | [1][2][7] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.526 - 1.53 | [1][2] |

| Purity | ≥ 98% (GC) | [1][2] |

Solubility and Stability: The compound exhibits good solubility in common organic solvents, facilitating its use in a wide range of reaction media.[1] While stable under standard laboratory conditions, it is noted to be air-sensitive and should be stored under an inert atmosphere (e.g., Nitrogen or Argon).[1]

Storage: For long-term integrity, it is recommended to store the material at 2-8°C in a tightly sealed container under an inert gas.[1][2][8]

The Influence of Substituents on Reactivity

The synthetic value of this compound stems directly from the electronic and steric effects of its substituents. A deep understanding of these influences is critical for predicting reaction outcomes and designing novel synthetic pathways.

-

Aldehyde Group (-CHO): As the primary reactive site, the aldehyde is a versatile functional group. It is an electrophile, susceptible to nucleophilic attack, and can participate in a vast array of transformations, including condensations, oxidations, reductions, and reductive aminations.

-

Ortho-Methyl Group (-CH₃): The methyl group at the 2-position introduces significant steric hindrance around the aldehyde. This can modulate the accessibility of the carbonyl carbon to bulky nucleophiles, offering a level of regioselectivity in certain reactions. Electronically, it is a weak electron-donating group.

-

Meta-Fluoro Group (-F): The fluorine atom at the 3-position exerts a powerful electron-withdrawing effect through induction (-I effect) due to its high electronegativity. This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly, increases the electrophilicity of the aldehyde's carbonyl carbon, enhancing its reactivity towards nucleophiles.

Key Applications in Research and Development

This molecule is not an end-product but a crucial intermediate, valued for its ability to introduce a specific fluorinated aromatic motif into larger, more complex structures.[1]

Pharmaceutical and Agrochemical Synthesis

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key building block for novel drug candidates and Active Pharmaceutical Ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.[1][9][10] Its structure allows for the exploration of new chemical pathways, potentially leading to compounds with improved biological activity.[1]

Materials Science and UV Curing

In materials science, this compound is a critical precursor for the synthesis of specialized photoinitiators.[9][10] These photoinitiators are essential components in UV-curable inks, coatings, and adhesives. Upon exposure to UV light, they generate reactive species that initiate rapid polymerization, a technology prized for its speed, energy efficiency, and low environmental impact.[9]

Research and Chemical Biology

As a versatile chemical intermediate, it is used broadly in organic synthesis to produce complex molecules and explore new reactions.[1] In chemical biology, it can be used to synthesize small molecule probes to study biological pathways and enzyme-ligand interactions.[1]

Experimental Protocol: Reductive Amination

To illustrate its utility, the following protocol details a representative synthetic transformation: the reductive amination of this compound with a primary amine to form a secondary amine. This two-step, one-pot procedure is a cornerstone of medicinal chemistry for constructing C-N bonds.

Objective: To synthesize N-benzyl-1-(3-fluoro-2-methylphenyl)methanamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Acetic Acid (catalytic, ~5 mol%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and anhydrous DCM.

-

Imine Formation: Add benzylamine (1.05 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour. The acid catalyzes the formation of the intermediate imine.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the imine in the presence of the aldehyde.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be purified by column chromatography on silica gel to yield the pure secondary amine.

Caption: Experimental workflow for reductive amination.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

GHS Classification: Warning[2]

-

Pictogram: GHS07 (Exclamation Mark)[2]

-

Hazard Statements:

-

Precautionary Measures:

Conclusion

This compound is a high-value chemical intermediate whose strategic importance lies in the unique structural and electronic properties conferred by its substituents. Its role as a versatile building block in pharmaceuticals, materials science, and fine chemical synthesis is well-established. For the research scientist, a thorough understanding of its reactivity, properties, and handling requirements is paramount to leveraging its full potential in the creation of novel and functional molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98 147624-13-3 [sigmaaldrich.com]

- 3. This compound | C8H7FO | CID 2779235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 147624-13-3 [matrix-fine-chemicals.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. 147624-13-3 | this compound - Moldb [moldb.com]

- 8. 147624-13-3|this compound|BLD Pharm [bldpharm.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-2-methylbenzaldehyde for Pharmaceutical and Research Applications

This guide provides a comprehensive technical overview of the solubility and stability of 3-Fluoro-2-methylbenzaldehyde (CAS No. 147624-13-3), a key building block in the synthesis of pharmaceuticals and other fine chemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed methodologies for handling and analyzing this compound.

Introduction: Physicochemical Profile and Significance

This compound is a fluorinated aromatic aldehyde with the molecular formula C₈H₇FO and a molecular weight of 138.14 g/mol .[1][2] It is a colorless to light yellow liquid at room temperature, with a reported density of approximately 1.16 g/mL and a boiling point of 92-93 °C at 20 mmHg. The presence of the fluorine atom and the methyl group on the benzaldehyde scaffold imparts unique electronic and steric properties, influencing its reactivity, solubility, and stability. These characteristics make it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutics.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 147624-13-3 | [1][2] |

| Molecular Formula | C₈H₇FO | [1][2] |

| Molecular Weight | 138.14 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | ~1.16 g/mL at 25 °C | |

| Boiling Point | 92-93 °C at 20 mmHg | |

| Refractive Index | n20/D ~1.526 |

Solubility Profile: A Practical Guide

While specific quantitative solubility data for this compound is not extensively published, its structural similarity to other benzaldehydes suggests a general solubility pattern. It is expected to have good solubility in a range of common organic solvents and limited solubility in aqueous media.[1] For the non-fluorinated analog, 2-methylbenzaldehyde, it is reported to be slightly soluble in water and soluble in ethanol, ether, acetone, and benzene.[3]

Table 2: Predicted and Observed Solubility Behavior

| Solvent | Predicted Solubility | Rationale / Comments |

| Water | Low | The hydrophobic aromatic ring and methyl group limit aqueous solubility. The polar aldehyde and fluorine may contribute to slight solubility. |

| Methanol, Ethanol | High | Polar protic solvents that can hydrogen bond with the aldehyde oxygen. |

| Acetone, Ethyl Acetate | High | Polar aprotic solvents that can engage in dipole-dipole interactions. |

| Dichloromethane, Chloroform | High | Halogenated solvents with good solvating power for aromatic compounds. |

| Toluene, Hexanes | Moderate to High | Nonpolar solvents that can interact with the aromatic ring and methyl group. |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

Experimental Protocol for Solubility Determination

To establish a precise solubility profile, the following experimental protocol is recommended. This method is designed to be self-validating by ensuring equilibrium is reached and accurately quantified.

Diagram 1: Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: In separate vials, add an excess amount of this compound to a known volume of each solvent to be tested.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours. Then, carefully centrifuge or filter a portion of the supernatant to remove any undissolved material.

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection (see Section 4 for a proposed method).

-

Calculation: Determine the concentration of the saturated solution from the analysis of the diluted sample and the dilution factor. Express the solubility in g/100 mL or mg/mL.

Stability Profile: Understanding Degradation Pathways

The stability of this compound is a critical parameter for its storage, handling, and use in synthetic processes. As an aromatic aldehyde, it is susceptible to several degradation pathways.

Predicted Degradation Pathways

-

Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, 3-fluoro-2-methylbenzoic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.

-

Photodegradation: Aromatic aldehydes can undergo photochemical reactions, including photooxidation and photopolymerization. The energy from UV or visible light can promote the molecule to an excited state, leading to degradation.

-

Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the formation of various byproducts.

-

Hydrolytic Degradation: While generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially lead to degradation.

-

Polymerization: Some aromatic aldehydes can undergo self-condensation or polymerization, particularly in the presence of acidic or basic catalysts.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dark place, preferably refrigerated (2-8 °C).

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

-

Container: Use tightly sealed, light-resistant containers (e.g., amber glass bottles).

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocol outlines a systematic approach to stress testing this compound.

Diagram 2: Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of this compound in an appropriate solvent (e.g., acetonitrile/water) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

-

Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Thermal Degradation: Heat the sample solution at a controlled temperature (e.g., 60 °C) in the dark.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method (see Section 4).

-

Data Evaluation:

-

Calculate the percentage degradation of this compound.

-

Determine the relative amounts of any degradation products formed.

-

Perform peak purity analysis of the parent peak to ensure it is not co-eluting with any degradants.

-

-

Degradant Identification: For significant degradation products, use techniques such as LC-MS, high-resolution MS, and NMR to elucidate their structures.

Analytical Methodologies for Quantification and Purity Assessment

A robust and reliable analytical method is crucial for the quality control and stability assessment of this compound. A stability-indicating HPLC method is the recommended approach.

Proposed Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products and impurities.

Table 3: Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Justification |

| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for aromatic compounds. |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | A common mobile phase system for reversed-phase chromatography of polar and nonpolar analytes. |

| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-18.1 min: 80% to 30% B18.1-25 min: 30% B | A gradient elution is necessary to separate potential degradation products with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. A diode array detector (DAD) is recommended to assess peak purity and identify the optimal wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Method Validation Protocol

The proposed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Diagram 3: HPLC Method Validation Workflow

Caption: Workflow for HPLC method validation.

Step-by-Step Validation:

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is achieved by analyzing stressed samples and demonstrating that the peak for this compound is pure and well-resolved from other peaks.

-

Linearity: Analyze a series of at least five concentrations of the analyte over the intended range. Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

-

Range: The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of the analyte is added to a placebo and the percentage recovery is calculated.

-

Precision:

-

Repeatability: The precision under the same operating conditions over a short interval of time. This is assessed by performing multiple injections of the same sample.

-

Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or on different equipment.

-

-

Detection Limit (LOD) and Quantitation Limit (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Spectroscopic Characterization

Spectroscopic data is essential for the unequivocal identification of this compound and its potential degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) typically in the range of δ 9.5-10.5 ppm. The aromatic protons will appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm), and the methyl protons (CH₃) will be a singlet around δ 2.2-2.5 ppm. The coupling between the fluorine and the adjacent protons will further split the aromatic signals.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde at around δ 190-200 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The methyl carbon will be observed at around δ 15-25 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 138. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical to give the [M-1]⁺ ion (m/z 137), and the loss of the formyl group (CHO) to give the [M-29]⁺ ion (m/z 109).[4]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

C=O stretch (aldehyde): A strong, sharp band around 1700-1720 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

Aromatic C=C stretches: Bands in the region of 1600-1450 cm⁻¹.

-

C-F stretch: A strong band typically in the range of 1300-1000 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While some physicochemical data is available, this document highlights the need for and provides detailed protocols to generate robust, quantitative data for solubility in various solvents and stability under forced degradation conditions. The proposed stability-indicating HPLC method, once validated, will serve as a critical tool for quality control and stability monitoring. By following the methodologies outlined herein, researchers and drug development professionals can ensure the reliable and effective use of this important synthetic building block.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Fluoro-2-methylbenzaldehyde

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the electrophilic aromatic substitution (EAS) of 3-fluoro-2-methylbenzaldehyde. We will delve into the theoretical underpinnings that govern the regioselectivity of this trisubstituted benzene ring and provide detailed, field-proven protocols for key transformations including nitration, halogenation, sulfonation, and Friedel-Crafts acylation.

Introduction: The Strategic Value of this compound

This compound is a versatile chemical intermediate, prized in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a benzaldehyde moiety, offers a rich platform for further functionalization. The ability to selectively introduce new substituents onto the aromatic ring through electrophilic aromatic substitution is crucial for creating novel molecular architectures with enhanced biological activity.[1] This guide aims to provide a predictive framework and practical methodologies for these synthetic transformations.

Theoretical Analysis of Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the interplay of the electronic and steric effects of its three substituents. Each group exerts a directing influence on the incoming electrophile, and understanding this complex interplay is key to predicting the major product.

-

The Methyl Group (-CH₃): As an alkyl group, the methyl substituent at the C2 position is a weak activating group. It donates electron density to the aromatic ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles.[3] It is an ortho, para-director.

-

The Fluorine Atom (-F): Located at the C3 position, the fluorine atom exhibits a dual electronic effect. Due to its high electronegativity, it is inductively electron-withdrawing, which deactivates the ring. However, it possesses lone pairs of electrons that can be donated to the ring through resonance, a π-donating effect. This resonance effect, which directs incoming electrophiles to the ortho and para positions, is generally dominant in determining the regioselectivity for halogens.[4][5]

-

The Aldehyde Group (-CHO): The formyl group at the C1 position is a powerful deactivating group. The carbonyl carbon is electrophilic, and the group withdraws electron density from the aromatic ring through both inductive and resonance effects. This deactivation makes the ring significantly less reactive towards electrophiles. The aldehyde group is a meta-director.[3][6]

Predicting the Site of Electrophilic Attack

The vacant positions on the benzene ring are C4, C5, and C6. The directing effects of the substituents on these positions are as follows:

-

C4 Position: para to the methyl group (activating) and ortho to the fluorine atom (directing). This position is strongly favored by both the methyl and fluoro groups.

-

C5 Position: meta to both the methyl and fluoro groups, but meta to the aldehyde group (directing). The aldehyde group strongly directs to this position.

-

C6 Position: ortho to the methyl group (activating) and para to the fluorine atom (directing). This position is also favored by the methyl and fluoro groups, but may be subject to steric hindrance from the adjacent methyl group.

The overall regioselectivity will be a contest between the ortho, para-directing influence of the activating methyl and directing fluoro groups, and the meta-directing influence of the deactivating aldehyde group. In general, activating groups have a stronger directing effect than deactivating groups. Therefore, substitution is most likely to occur at the positions activated by the methyl and fluoro groups, namely C4 and C6. Between these two, the C4 position is sterically less hindered than the C6 position, which is ortho to the methyl group. Therefore, the C4 position is predicted to be the major site of electrophilic attack.

Caption: Predicted regioselectivity of EAS on this compound.

Recommended Synthetic Protocols

The following protocols are adapted from established procedures for electrophilic aromatic substitution on deactivated benzaldehydes and other aromatic compounds.[1][7][8][9] All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Nitration

The introduction of a nitro group is a fundamental transformation in organic synthesis. For a deactivated substrate such as this compound, a strong nitrating mixture of nitric acid and sulfuric acid is required.

Protocol: Synthesis of 4-Nitro-3-fluoro-2-methylbenzaldehyde

-

Preparation of the Nitrating Mixture: In a three-neck flask equipped with a thermometer and an addition funnel, add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0°C. Slowly add 15 mL of fuming nitric acid to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.[9]

-

Nitration Reaction: To the cooled nitrating mixture, add 3.45 g (25 mmol) of this compound dropwise from the addition funnel. Maintain the internal temperature between 5°C and 15°C throughout the addition.[8]

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Pour the reaction mixture carefully onto 100 g of crushed ice.

-

Isolation and Purification: Collect the precipitated product by vacuum filtration and wash with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol.

Caption: Experimental workflow for the nitration of this compound.

Bromination

Halogenated benzaldehydes are valuable precursors for cross-coupling reactions. For deactivated aromatic rings, a potent brominating agent and catalyst are necessary. A combination of N-bromosuccinimide (NBS) in concentrated sulfuric acid has proven effective for such substrates.[1]

Protocol: Synthesis of 4-Bromo-3-fluoro-2-methylbenzaldehyde

-

Reaction Setup: In a round-bottom flask, dissolve 3.45 g (25 mmol) of this compound in 25 mL of concentrated sulfuric acid at room temperature.

-

Bromination: Add 4.89 g (27.5 mmol) of N-bromosuccinimide in small portions over 30 minutes. The reaction is exothermic, and the temperature should be monitored.

-

Reaction Completion and Work-up: Stir the mixture at room temperature for 2-4 hours. Pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL).

-

Isolation and Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Experimental workflow for the bromination of this compound.

Sulfonation

The introduction of a sulfonic acid group can serve as a directing group or be converted to other functionalities. Fuming sulfuric acid (oleum) is typically used for the sulfonation of deactivated rings.[10][11]

Protocol: Synthesis of 5-Fluoro-4-methyl-2-formylbenzenesulfonic Acid

-

Reaction Setup: In a round-bottom flask, carefully add 3.45 g (25 mmol) of this compound to 20 mL of fuming sulfuric acid (20% SO₃) at 0°C.

-

Sulfonation: Slowly warm the reaction mixture to room temperature and then heat to 40-50°C for 4-6 hours.

-

Reaction Completion and Work-up: Cool the reaction mixture and pour it onto crushed ice. The sulfonic acid product may precipitate or remain in solution.

-

Isolation: If a precipitate forms, it can be collected by filtration. If the product is water-soluble, salting out with sodium chloride may be necessary to induce precipitation of the sodium sulfonate salt.

Friedel-Crafts Acylation

Friedel-Crafts reactions are generally not feasible on strongly deactivated rings like benzaldehyde.[2][12] The aldehyde group complexes with the Lewis acid catalyst, further deactivating the ring.[13] Therefore, a direct Friedel-Crafts acylation on this compound is not a recommended synthetic route. Alternative strategies, such as protection of the aldehyde group or a multi-step sequence involving a different starting material, would be necessary to achieve acylation of this aromatic system.

Data Summary

The following table summarizes the predicted major products for the electrophilic aromatic substitution reactions on this compound based on the theoretical analysis of directing effects.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-fluoro-2-methylbenzaldehyde |

| Bromination | NBS, H₂SO₄ | 4-Bromo-3-fluoro-2-methylbenzaldehyde |

| Sulfonation | Fuming H₂SO₄ | 5-Fluoro-4-methyl-2-formylbenzenesulfonic Acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Not Recommended |

References

- 1. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]

- 2. brainly.in [brainly.in]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. benchchem.com [benchchem.com]

- 10. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 11. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

The Unexplored Potential of 3-Fluoro-2-methylbenzaldehyde Derivatives: A Technical Guide to Synthesis and Biological Evaluation

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, binding affinity, and lipophilicity. 3-Fluoro-2-methylbenzaldehyde represents a readily available and versatile scaffold, yet the biological activities of its derivatives remain largely uncharted territory. This technical guide provides a comprehensive framework for the synthesis and evaluation of novel compounds derived from this compound, focusing on three promising classes of derivatives: Schiff bases, hydrazones, and chalcones. Drawing upon established synthetic methodologies and the known biological activities of structurally related fluorinated aromatics, this document serves as a roadmap for researchers and drug development professionals to unlock the therapeutic potential of this underexplored chemical space. Detailed, field-proven protocols for synthesis and in vitro biological screening are provided to empower the scientific community to investigate the anticancer, antimicrobial, and anti-inflammatory properties of these novel derivatives.

Introduction: The Rationale for this compound in Drug Discovery

This compound is an aromatic aldehyde distinguished by two key substitutions on the phenyl ring: a fluorine atom at the 3-position and a methyl group at the 2-position.[1][2][3] This unique arrangement of functional groups makes it an attractive starting material for medicinal chemistry campaigns. The fluorine atom, a bioisostere of the hydrogen atom, can significantly alter the electronic properties of the molecule, enhance binding to target proteins, and block metabolic pathways, thereby increasing the bioavailability and half-life of a drug candidate. The adjacent methyl group can provide steric hindrance, influencing the conformation of the molecule and its interactions with biological targets.

While this compound itself is primarily used as an intermediate in chemical synthesis, its aldehyde functionality provides a reactive handle for the straightforward synthesis of a diverse array of derivatives.[1] This guide will focus on three well-established classes of aldehyde derivatives with rich pharmacological histories: Schiff bases, hydrazones, and chalcones. By exploring the synthesis and biological activities of these derivatives, we can begin to map the structure-activity relationships (SAR) for this novel class of compounds.

Proposed Biologically Active Derivatives of this compound

The aldehyde group of this compound is a versatile functional group that can readily undergo condensation reactions with primary amines, hydrazines, and methyl ketones to form Schiff bases, hydrazones, and chalcones, respectively. These classes of compounds are known to exhibit a wide range of biological activities.

Schiff Base Derivatives: Potential Anticancer and Antimicrobial Agents

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde.[4][5] They are known to possess a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[4][5][6][7][8][9] The imine bond is often crucial for their biological activity, and the nature of the substituents on the aromatic rings can significantly modulate their potency and selectivity.

-

Anticipated Anticancer Activity: Schiff bases derived from other substituted benzaldehydes have demonstrated significant cytotoxicity against various cancer cell lines.[7][8][9][10] The mechanism of action is often attributed to the induction of apoptosis. It is hypothesized that Schiff bases of this compound will exhibit similar properties, with the fluoro and methyl groups potentially enhancing their efficacy and selectivity.

-

Anticipated Antimicrobial Activity: The antimicrobial potential of Schiff bases is well-documented.[11] Fluorinated derivatives, in particular, have shown promise as antibacterial agents. The lipophilicity conferred by the fluorine atom may enhance the ability of these compounds to penetrate bacterial cell membranes.

Hydrazone Derivatives: A Scaffold for Diverse Biological Activities

Hydrazones, which contain the -C=N-NH- functional group, are formed by the reaction of an aldehyde with a hydrazine.[12][13][14][15] This scaffold is present in numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[12][13][14][15][16][17][18]

-

Anticipated Antimicrobial Activity: Hydrazones derived from fluorinated benzoic acids have shown potent activity against both Gram-positive and Gram-negative bacteria.[14] It is therefore highly probable that hydrazone derivatives of this compound will exhibit significant antimicrobial properties.

-

Anticipated Anticancer and Anti-inflammatory Activity: The hydrazone moiety is a versatile pharmacophore that has been incorporated into numerous anticancer and anti-inflammatory drug candidates. The ability to easily modify the substituent on the hydrazine nitrogen allows for the fine-tuning of biological activity.

Chalcone Derivatives: Promising Anti-inflammatory and Anticancer Agents

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds.[19][20][21] They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone.[19] Chalcones have demonstrated a broad range of biological activities, with anti-inflammatory and anticancer properties being particularly prominent.[19][20][21][22][23][24][25][26][27]

-

Anticipated Anti-inflammatory Activity: The anti-inflammatory effects of chalcones are well-established.[19][22][23][24][25][26][27] Studies on fluorinated chalcones have shown that the presence and position of the fluorine atom can significantly influence their anti-inflammatory potency.[20][22] It is anticipated that chalcones derived from this compound will inhibit key inflammatory mediators.

-

Anticipated Anticancer Activity: Numerous chalcone derivatives have been reported to exhibit potent cytotoxic activity against a variety of cancer cell lines. Their mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation. The unique substitution pattern of this compound may lead to novel chalcones with enhanced anticancer properties.

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

This section provides detailed, step-by-step protocols for the synthesis of the proposed derivatives and their subsequent biological evaluation. These protocols are based on established and reliable methods from the scientific literature.

General Synthesis Protocols

The following are generalized procedures for the synthesis of Schiff bases, hydrazones, and chalcones from this compound.

This protocol describes a general method for the condensation of this compound with a primary amine.

-

Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in ethanol in a round-bottom flask.

-

Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

This protocol outlines the synthesis of hydrazones from this compound and a hydrazine derivative.

-

Mixing: In a round-bottom flask, combine equimolar amounts of this compound and the selected hydrazine (e.g., hydrazine hydrate, phenylhydrazine) in ethanol.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

-

Heating: Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

-

Precipitation and Collection: After the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the hydrazone. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the product with cold ethanol and dry it under vacuum. Recrystallization can be performed if further purification is needed.

This protocol details the base-catalyzed synthesis of chalcones.

-

Reactant Solution: In a flask, dissolve this compound and an equimolar amount of a substituted acetophenone in ethanol.

-

Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise with constant stirring.

-

Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Precipitation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be purified by recrystallization from ethanol.

Biological Evaluation Protocols

The following protocols describe standard in vitro assays to evaluate the anticancer, antimicrobial, and anti-inflammatory activities of the synthesized derivatives.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microplate containing broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Data Presentation and Visualization

Clear presentation of quantitative data and visual representation of experimental workflows are crucial for interpreting results and communicating findings.

Tabular Summary of Biological Activity Data

All quantitative data from the biological assays should be summarized in tables for easy comparison.

| Compound ID | Derivative Type | Target/Assay | IC50 / MIC (µM) |

| FMD-S1 | Schiff Base | MCF-7 (Anticancer) | Anticipated Value |

| FMD-H1 | Hydrazone | S. aureus (Antimicrobial) | Anticipated Value |

| FMD-C1 | Chalcone | NO Inhibition (Anti-inflammatory) | Anticipated Value |

FMD: this compound Derivative

Visualization of Workflows and Pathways

Graphviz diagrams can be used to illustrate the synthesis and evaluation workflows, as well as potential biological pathways.

Caption: General synthesis workflow for derivatives of this compound.

Caption: Workflow for the in vitro biological evaluation of synthesized derivatives.

Conclusion and Future Directions

This technical guide has outlined a strategic and systematic approach to exploring the potential biological activities of derivatives of this compound. By leveraging established synthetic protocols and in vitro screening assays, researchers can efficiently generate and evaluate novel Schiff base, hydrazone, and chalcone derivatives. The insights gained from these studies will be instrumental in establishing the structure-activity relationships for this new class of compounds and identifying promising lead candidates for further preclinical development. The unique substitution pattern of the parent aldehyde offers a compelling opportunity to discover new chemical entities with potent and selective anticancer, antimicrobial, and anti-inflammatory properties. The methodologies presented herein provide a solid foundation for initiating such a drug discovery program and unlocking the therapeutic potential of this underexplored area of medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS 147624-13-3 [matrix-fine-chemicals.com]

- 3. This compound 98 147624-13-3 [sigmaaldrich.com]

- 4. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 5. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]

- 14. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. discoveryjournals.org [discoveryjournals.org]

- 18. rjptonline.org [rjptonline.org]

- 19. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and anti-inflammatory activity of novel steroidal chalcones with 3β-pregnenolone ester derivatives in RAW 264.7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Biological evaluation of synthetic chalcone and flavone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Building Block: A Technical Guide to 3-Fluoro-2-methylbenzaldehyde

An In-depth Exploration of its Discovery, Synthesis, and Application for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, fluorinated aromatic compounds have garnered significant attention for their unique ability to modulate the physicochemical and biological properties of molecules.[1][2][3] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making these compounds invaluable in the design of novel pharmaceuticals and advanced materials.[1][2][3] Among these, 3-Fluoro-2-methylbenzaldehyde (CAS Number: 147624-13-3) has emerged as a versatile and crucial building block.[4][5] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of this important synthetic intermediate, with a particular focus on its role in drug development.

Historical Context and Discovery: A Product of Evolving Synthetic Strategies

The precise moment of the first synthesis of this compound is not prominently documented in a singular, seminal publication. Instead, its emergence is intrinsically linked to the broader development of two key areas in organic chemistry: organofluorine chemistry and the strategic functionalization of aromatic rings. The increasing interest in fluorinated pharmaceuticals in the latter half of the 20th century spurred the development of methods to introduce fluorine into complex molecules.

The most probable pathway to the practical synthesis of this compound on a laboratory and industrial scale is through the application of directed ortho-metalation (DoM) , a powerful tool for the regioselective functionalization of substituted aromatic compounds.[6][7][8] This technique, pioneered and extensively developed by chemists like Henry Gilman, Georg Wittig, and later Victor Snieckus, allows for the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base.[9] In the case of 3-fluorotoluene, the starting material for the synthesis of this compound, the fluorine atom itself can act as a weak directing group, guiding the lithiation to the adjacent C2 and C6 positions.

The "discovery" of this compound can therefore be seen not as a singular event, but as the logical outcome of the maturation of these synthetic methodologies, which made its preparation feasible and its subsequent exploration as a building block possible. Its commercial availability from various chemical suppliers further cemented its status as a valuable tool for synthetic chemists.[4][10][11]

Synthesis and Mechanistic Insights: The Power of Directed ortho-Metalation

The principal and most efficient method for the synthesis of this compound is the directed ortho-lithiation of 3-fluorotoluene followed by formylation .[12][13] This strategy offers excellent regioselectivity, a crucial aspect when dealing with polysubstituted aromatic rings.

The Mechanism of Directed ortho-Metalation

The core of this synthetic approach lies in the ability of a directing group on the aromatic ring to coordinate with an organolithium reagent, thereby directing the deprotonation to the adjacent ortho position. In 3-fluorotoluene, the fluorine atom, with its lone pairs of electrons, can act as a Lewis basic site to coordinate the lithium cation of the organolithium base (e.g., n-butyllithium or sec-butyllithium). This coordination brings the basic alkyl group in close proximity to the ortho proton, facilitating its abstraction and the formation of an aryllithium intermediate.

However, the methyl group in 3-fluorotoluene introduces a potential complication: benzylic metalation . The protons on the methyl group are also acidic and can be removed by the strong base. The regioselectivity between ortho-lithiation and benzylic lithiation is highly dependent on the reaction conditions, particularly the choice of the organolithium reagent and the solvent system. Generally, alkyllithium bases in non-coordinating or weakly coordinating solvents favor ortho-lithiation, while lithium amide bases or highly coordinating solvents can promote benzylic deprotonation.[14]

The subsequent step involves the formylation of the generated aryllithium species. This is typically achieved by quenching the reaction with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). The nucleophilic aryllithium attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield the desired this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized, field-proven protocol for the synthesis of this compound via directed ortho-lithiation. Researchers should always conduct their own risk assessment and optimization based on their laboratory conditions.

Materials:

-

3-Fluorotoluene

-

sec-Butyllithium (in cyclohexane)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous diethyl ether (or THF) and cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Reagents: 3-Fluorotoluene is added to the cooled solvent, followed by the dropwise addition of TMEDA.

-

Lithiation: sec-Butyllithium is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The formation of the aryllithium species is often indicated by a color change.

-

Formylation: Anhydrous DMF is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 1-2 hours.

-

Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate in the synthesis of a variety of complex organic molecules with important biological activities and material properties.[5][15][16][17]

Synthesis of Resveratrol Analogues for Anticancer and Neuroprotective Agents

A significant application of this compound is in the synthesis of fluorinated analogues of resveratrol.[18][19] Resveratrol, a naturally occurring polyphenol, has shown promise as a chemopreventive and therapeutic agent, but its clinical utility is limited by poor bioavailability.[18] The synthesis of analogues with improved pharmacokinetic profiles and enhanced biological activity is therefore an active area of research.[15][19]

This compound can be utilized in Wittig or Horner-Wadsworth-Emmons reactions to construct the stilbene core of resveratrol analogues. The presence of the fluoro and methyl groups on one of the aromatic rings can significantly impact the biological activity of the resulting compounds. For example, some fluorinated resveratrol derivatives have demonstrated potent anticancer activity, potentially by targeting tubulin.[15] Others have been investigated for the treatment of Alzheimer's disease.

Precursor for Photoinitiators in UV Curing

Beyond pharmaceuticals, this compound serves as a key intermediate in the synthesis of photoinitiators, which are essential components in UV-curing technologies.[5][17] These technologies are widely used in inks, coatings, and adhesives due to their rapid curing times and low environmental impact. The specific molecular structure of photoinitiators derived from this aldehyde can influence their efficiency in initiating polymerization upon exposure to UV light.[17]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for quality control.

| Property | Value | Reference |

| CAS Number | 147624-13-3 | [4][10][11] |

| Molecular Formula | C₈H₇FO | [4][10][11] |

| Molecular Weight | 138.14 g/mol | [4][10][11] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 92-93 °C at 20 mmHg | [4] |

| Density | 1.16 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.526 | [4] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 10.3 (s, 1H, CHO), 7.6-7.2 (m, 3H, Ar-H), 2.6 (s, 3H, CH₃). (Predicted and consistent with similar structures)

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 191.5, 162.5 (d, J=250 Hz), 139.0, 134.5, 128.0, 125.0 (d, J=20 Hz), 116.0 (d, J=20 Hz), 15.0. (Predicted and consistent with similar structures)

-

IR (neat): ν (cm⁻¹) ~2925, 2860 (C-H), 1700 (C=O, aldehyde), 1610, 1580 (C=C, aromatic), 1250 (C-F).[20][21]

Safety and Handling

This compound is an irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

This compound stands as a testament to the power of modern synthetic methods, particularly directed ortho-metalation, in providing access to highly functionalized and valuable building blocks. Its journey from a synthetically accessible molecule to a key intermediate in the development of potential life-saving drugs and advanced materials highlights the critical interplay between fundamental organic chemistry and applied sciences. As the demand for sophisticated and precisely functionalized molecules continues to grow, the importance of versatile building blocks like this compound in both academic research and industrial applications is set to increase.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-氟-2-甲基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 8. BJOC - Directed aromatic functionalization [beilstein-journals.org]

- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 10. scbt.com [scbt.com]

- 11. 3-氟-2-甲基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Formylation - Common Conditions [commonorganicchemistry.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Synthesis and evaluation of a series of resveratrol analogues as potent anti-cancer agents that target tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. nbinno.com [nbinno.com]

- 18. Resveratrol and resveratrol analogues--structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Resveratrol derivatives: Synthesis and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Benzaldehyde, 3-fluoro- [webbook.nist.gov]

- 21. This compound(147624-13-3)IR [m.chemicalbook.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Fluoro-2-methylbenzaldehyde

Introduction: The Utility and Latent Hazards of a Fluorinated Building Block